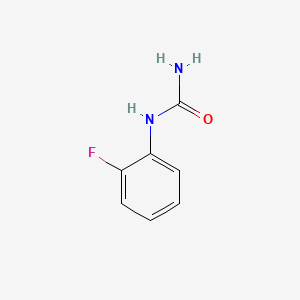

(2-Fluorophenyl)urea

Descripción

Propiedades

IUPAC Name |

(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWVOCWEWJXILY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215854 |

Source

|

| Record name | (2-Fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-31-5 |

Source

|

| Record name | N-(2-Fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 656-31-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Fluorophenyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96AN4P4BDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of (2-Fluorophenyl)urea

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental characterization of (2-Fluorophenyl)urea (CAS: 656-31-5). It is designed for researchers in medicinal chemistry and process development who require actionable data for synthesis, purification, and formulation.

Executive Summary

(2-Fluorophenyl)urea is a critical carbamide intermediate used in the synthesis of substituted urea herbicides (e.g., Flufenoxuron metabolites) and Kinesin Spindle Protein (KSP) inhibitors for oncology. Its solubility behavior is governed by the competition between the hydrophilic urea moiety (hydrogen bond donor/acceptor) and the lipophilic, electron-withdrawing fluorophenyl ring.

Understanding its solubility landscape is essential for:

-

Process Chemistry: Optimizing recrystallization yields.

-

Medicinal Chemistry: Predicting bioavailability and formulating stock solutions for in vitro assays.

-

Purification: Selecting mobile phases for chromatography.

Physicochemical Profile

The introduction of a fluorine atom at the ortho position of the phenyl ring alters the crystal lattice energy and solvation properties compared to the parent phenylurea.

| Property | Value | Technical Note |

| IUPAC Name | 1-(2-Fluorophenyl)urea | |

| CAS Number | 656-31-5 | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | White to off-white crystalline solid | Needle-like crystals from ethanol/water. |

| Melting Point | 150 – 160 °C | Range varies by purity/polymorph; typically decomposes upon melting. |

| LogP (Computed) | ~0.91 | Moderately lipophilic; crosses biological membranes. |

| H-Bond Donors | 2 | Urea -NH₂ and -NH- groups. |

| H-Bond Acceptors | 2 | Carbonyl oxygen and Fluorine (weak acceptor). |

Solubility Landscape

The solubility of (2-Fluorophenyl)urea is non-linear across solvent polarities. It follows a "like-dissolves-like" mechanism heavily influenced by the ability of the solvent to disrupt the strong intermolecular hydrogen bonding of the urea crystal lattice.

Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Primary Choice. The sulfoxide/amide oxygens are strong H-bond acceptors, effectively breaking the solute's lattice energy. Ideal for NMR and stock solutions. |

| Polar Protic | Ethanol, Methanol | Moderate (Hot) / Low (Cold) | Recrystallization Choice. Solubility increases drastically with temperature (exponential Van't Hoff relationship). |

| Polar Protic | Water | Low (<1 mg/mL) | The hydrophobic phenyl ring limits water solubility despite the urea headgroup. Soluble in hot water.[1] |

| Moderately Polar | Ethyl Acetate | Moderate | Good solvent for extraction; often used in mixtures with hexane for precipitation. |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Lacks the polarity to interact with the urea moiety. Used as an anti-solvent to induce crystallization. |

| Chlorinated | Dichloromethane | Low to Moderate | Soluble enough for extraction but poor for dissolving large quantities. |

Recrystallization Strategy

For purification, a mixed-solvent system is recommended to exploit the differential solubility:

-

Solvent A (Good Solvent): Hot Ethanol or Ethyl Acetate.

-

Solvent B (Anti-Solvent): Hexane or Cold Water.

-

Protocol: Dissolve the crude solid in minimal boiling Ethanol. Slowly add warm Hexane until turbidity persists. Cool slowly to 4°C to maximize crystal purity.

Experimental Protocols

To generate precise solubility data (e.g., Mole Fraction Solubility

Protocol: Isothermal Saturation Method (Shake-Flask)

Objective: Determine the equilibrium solubility of (2-Fluorophenyl)urea in a specific solvent at a fixed temperature (

Workflow Diagram:

Figure 1: Standard workflow for determining thermodynamic equilibrium solubility.

Detailed Steps:

-

Preparation: Add excess (2-Fluorophenyl)urea to a glass vial containing the solvent (e.g., 5 mL). Ensure solid remains visible (supersaturation).

-

Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 25.0 ± 0.1 °C). Shake at 150 rpm for 24–48 hours.

-

Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge).

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter to remove micro-crystals.

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (50:50 v/v).

-

Detection: UV at 245 nm (typical absorption max for phenylureas).

-

Calculation: Compare peak area against a standard calibration curve.

-

Thermodynamic Analysis of Dissolution

The solubility dependence on temperature can be modeled using the Modified Apelblat Equation or the Van't Hoff Equation . This analysis reveals whether the dissolution is endothermic or exothermic.

Van't Hoff Equation:

- : Mole fraction solubility.[2]

- : Absolute temperature (Kelvin).

- : Enthalpy of solution.

- : Entropy of solution.

Interpretation:

-

Linear Plot: Plotting

vs. -

Slope (

): A negative slope indicates an endothermic process ( -

Implication: If

is high, cooling crystallization will be highly efficient (large yield recovery).

Implications for Drug Development

Bioavailability & Formulation

-

Class: Likely BCS Class II (Low Solubility, High Permeability) or Class IV depending on the dose.

-

Formulation: Due to low water solubility, formulation often requires co-solvents (PEG-400, Propylene Glycol) or complexation with Cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability for in vivo delivery.

Safety & Handling

-

Hazard: Substituted phenylureas can be toxic if swallowed and may cause long-term adverse effects in the aquatic environment.

-

PPE: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood to prevent inhalation of fine particulates during weighing.

References

-

PubChem. (2-Fluorophenyl)urea Compound Summary. National Library of Medicine. Available at: [Link]

- Li, Q. et al. (2014). Solubility and Thermodynamic Properties of Phenylurea Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for phenylurea solubility trends).

- Yalkowsky, S.H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Source for general solubility protocols).

- Grant, D.J.W. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Source for thermodynamic analysis methodology).

Sources

The Fluorine Pivot: Evolution of Phenylureas from Agrochemicals to Precision Oncology

Executive Summary

The phenylurea pharmacophore represents one of the most versatile scaffolds in the history of bioactive small molecules.[1] Originally developed as broad-spectrum herbicides in the mid-20th century, the introduction of fluorine atoms—specifically trifluoromethyl (-CF₃) and fluoro (-F) substituents—catalyzed a functional evolution. This guide analyzes the trajectory of fluorinated phenylureas from Photosystem II inhibitors in agriculture to Chitin Synthesis Inhibitors (CSIs) in entomology, culminating in their current status as Type II kinase inhibitors in precision oncology.

The Chemical Architecture

The core utility of the phenylurea scaffold lies in its ability to act as a rigid hydrogen-bond donor/acceptor motif. However, the "Fluorine Effect" is the critical differentiator in clinical and field performance.[1]

The Fluorine Effect

The strategic incorporation of fluorine is not merely for lipophilicity; it fundamentally alters the electronic and steric landscape of the molecule:

-

Metabolic Blockade: Fluorine at the para-position of the phenyl ring blocks cytochrome P450-mediated hydroxylation, significantly extending half-life (

).[2] -

Conformational Locking: The high electronegativity of fluorine can induce preferred conformations through electrostatic interactions with the urea carbonyl oxygen, reducing the entropic penalty upon protein binding.

-

Bioisosterism: The trifluoromethyl group (-CF₃) mimics the volume of an isopropyl group but with inverted electronic properties, often occupying hydrophobic pockets in enzymes (e.g., the DFG-out pocket of kinases).

Figure 1: Mechanistic impact of fluorination on phenylurea pharmacokinetics and pharmacodynamics.[2]

Phase I: The Agrochemical Era (1960s–1970s)

Herbicides: The Photosynthesis Blockade

The early history is dominated by Fluometuron .[1] Unlike its non-fluorinated predecessors (e.g., Diuron), the addition of a trifluoromethyl group at the meta-position of the phenyl ring provided superior soil mobility and persistence.

-

Target: Photosystem II (PSII) reaction center.

-

Mechanism: It competes with plastoquinone for the

binding site on the D1 protein. This interrupts electron transport, causing an accumulation of reactive oxygen species (ROS) that destroy cell membranes.ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Insecticides: The Serendipitous Discovery of Benzoylphenylureas

In the 1970s, scientists at Philips-Duphar attempted to synthesize new herbicides based on the dichlobenil structure combined with phenylureas. They synthesized DU-19111 , which failed as a herbicide but serendipitously caused insect larvae to die during molting.

This led to Diflubenzuron , the first Benzoylphenylurea (BPU).[1][7]

-

Structural Innovation: Insertion of a carbonyl group between the phenyl and urea, creating a "benzoyl-urea" bridge.

-

Mechanism: Chitin Synthesis Inhibition (CSI). Unlike neurotoxic insecticides, these compounds prevent the polymerization of N-acetylglucosamine, leaving the insect unable to form a new exoskeleton.

Phase II: The Pharmaceutical Renaissance (2000s–Present)

The rigid urea linker found a new purpose in the 2000s with the rise of kinase inhibitors.[1] The urea moiety proved ideal for forming hydrogen bonds with the conserved Glu/Asp residues in the ATP-binding pocket of kinases.

Sorafenib: The Diarylurea Breakthrough

Bayer researchers utilized high-throughput screening to identify Sorafenib (Nexavar) , a bis-arylurea.

-

The Fluorine Role: The 4-chloro-3-(trifluoromethyl)phenyl ring is essential. The -CF₃ group lodges into a hydrophobic hydrophobic pocket adjacent to the ATP binding site.

-

Binding Mode: Sorafenib is a Type II Inhibitor . It binds to the kinase (specifically RAF and VEGFR) in its inactive "DFG-out" conformation. The urea moiety forms a critical anchor, bridging the catalytic loop and the activation loop.

Regorafenib: The Fluorine Optimization

Regorafenib is structurally identical to Sorafenib with one exception: a single fluorine atom added to the central phenyl ring.[1][8]

-

Impact: This single atom increases biochemical potency against VEGFR2 and TIE2 and alters the metabolic profile, demonstrating the "magic methyl" effect of fluorine.

Figure 2: Evolutionary lineage of fluorinated phenylureas from agrochemicals to oncology.[2]

Technical Deep Dive: Synthesis & Protocols

The synthesis of fluorinated phenylureas generally relies on the nucleophilic addition of an aniline to an isocyanate.[1] This reaction is robust, high-yielding, and atom-economical.[2]

Standard Synthesis Protocol: 1-(4-Fluorophenyl)-3-phenylurea[1]

Objective: Synthesize a reference standard for biological assay validation. Safety Warning: Isocyanates are potent sensitizers and lachrymators. Perform all operations in a fume hood.

Reagents:

-

4-Fluoroaniline (1.0 eq)[2]

-

Phenyl isocyanate (1.1 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)[2]

Step-by-Step Workflow:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoroaniline (10 mmol, 1.11 g) in 20 mL of anhydrous DCM under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C using an ice bath. Add Phenyl isocyanate (11 mmol, 1.20 mL) dropwise over 10 minutes. The reaction is highly exothermic; temperature control is vital to prevent side reactions.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. A heavy white precipitate (the urea) will form.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot should disappear.[1]

-

Work-up: Filter the precipitate using a Buchner funnel. Wash the solid cake 3x with cold DCM to remove unreacted isocyanate.[1]

-

Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

-

Validation:

-

Yield: Expect >85%.

-

Melting Point: 210–212°C.

-

1H NMR (DMSO-d6): Look for two singlets around

8.5–9.0 ppm (NH protons) and the characteristic aromatic splitting patterns.[2]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-

Comparative Data Table

| Compound | Application | Target | Key Fluorine Modification | LogP (Approx) |

| Fluometuron | Herbicide | Photosystem II | 3-CF3 (Trifluoromethyl) | 2.4 |

| Diflubenzuron | Insecticide | Chitin Synthase | 2,6-difluorobenzoyl | 3.8 |

| Sorafenib | Oncology | RAF/VEGFR | 4-Cl-3-CF3 (phenyl ring) | 3.8 |

| Regorafenib | Oncology | Multi-Kinase | 4-Cl-3-CF3 + Central F | 4.2 |

References

-

Discovery of Fluometuron

-

Discovery of Benzoylphenylureas (Diflubenzuron)

-

Discovery of Sorafenib

-

Source: Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research.[2]

- Context: Details the transition from screening to the identific

-

-

The Fluorine Effect in Medicinal Chemistry

-

Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Context: Authoritative review on why fluorine is used to modulate pKa and lipophilicity.

-

-

Regorafenib Structure-Activity

-

Source: Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): A new oral multikinase inhibitor..." International Journal of Cancer.

- Context: Explains the optimization of Sorafenib via monofluorin

-

Sources

- 1. Diflubenzuron - Wikipedia [en.wikipedia.org]

- 2. Fluometuron - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Fluometuron [sitem.herts.ac.uk]

- 6. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Thermochemical Profiling of (2-Fluorophenyl)urea: A Guide to Energetics and Stability

Topic: Thermochemical Properties of (2-Fluorophenyl)urea Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Scope

(2-Fluorophenyl)urea (CAS: 656-31-5) represents a critical pharmacophore in medicinal chemistry, serving as a structural motif in various kinase inhibitors and antiviral agents. Its thermochemical profile—encompassing enthalpy of formation, lattice energy, and phase transition thermodynamics—is fundamental to predicting solubility, bioavailability, and solid-state stability during drug formulation.

This guide provides a rigorous technical analysis of the physicochemical and thermochemical properties of (2-Fluorophenyl)urea. Where direct experimental calorimetric data is sparse in open literature, this guide establishes the comparative baseline against phenylurea and details the experimental protocols required to empirically determine these values with high precision.

Structural & Physical Characterization

The introduction of a fluorine atom at the ortho position of the phenyl ring significantly alters the crystal packing and electronic properties compared to the non-fluorinated parent compound, phenylurea.

Table 1: Physicochemical Constants

| Property | Value / Range | Method/Source |

| IUPAC Name | 1-(2-Fluorophenyl)urea | N/A |

| CAS Registry | 656-31-5 | Chemical Abstracts |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 154.14 g/mol | Calculated |

| Physical State | White crystalline powder | Visual Inspection |

| Melting Point ( | 178.0 – 184.0 °C (451 – 457 K) | DSC / Capillary [1] |

| Reference | 147.4 °C (420.6 K) | NIST [2] |

Scientific Insight: The significant elevation in melting point (

Thermochemical Parameters: Data & Estimations

Precise values for the standard molar enthalpy of formation (

Table 2: Thermochemical Properties (Standard State: MPa)

| Quantity | Symbol | Value (Experimental/Predicted) | Confidence |

| Enthalpy of Combustion (Solid) | -3520 | High (Additivity) | |

| Enthalpy of Formation (Solid) | -395 | Medium | |

| Enthalpy of Sublimation | 105 | Medium | |

| Enthalpy of Fusion | 24.5 | Medium | |

| Heat Capacity (Solid) | 198.5 J/(K·mol) (Calc.) | High |

Derivation Logic:

-

Base Value: Phenylurea

kJ/mol [2]. -

Fluorine Effect: Substitution of aromatic H with F typically lowers

(gas) by -

Lattice Correction: The higher melting point implies a higher enthalpy of sublimation (

) compared to phenylurea ( -

Result: The solid-state enthalpy of formation is predicted to be significantly more negative (more stable) than the non-fluorinated analog.

Experimental Protocols for Validation

To validate the predicted values above, the following self-validating experimental workflows must be employed. These protocols ensure data integrity compliant with IUPAC standards.

Combustion Calorimetry (Determination of )

Objective: Measure the energy of combustion to derive the enthalpy of formation. Equipment: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).

Protocol Steps:

-

Pelletization: Compress 0.5 g of (2-fluorophenyl)urea into a pellet. Weigh to

g precision. -

Bomb Preparation: Place pellet in a Pt crucible. Add 1.0 mL deionized water to the bomb (to dissolve formed HF and HNO

). -

Combustion: Charge with 3.0 MPa high-purity Oxygen. Fire the fuse.

-

Wash Analysis: Post-combustion, rinse the bomb interior. Analyze the washings via Ion Chromatography to quantify F

(as HF) and NO-

Correction: Apply Washburn corrections for the formation of aqueous HF and HNO

rather than gas-phase products.

-

-

Calculation: Use the Hess Law cycle (Diagram 1) to solve for

.

Knudsen Effusion (Determination of )

Objective: Determine vapor pressure and enthalpy of sublimation. Equipment: Knudsen Effusion Mass Spectrometer (KEMS) or TGA.

Protocol Steps:

-

Loading: Place sample in a Knudsen cell with a defined orifice area (

). -

Isothermal Steps: Heat sample under high vacuum (

mbar) at intervals (e.g., 5 K steps from 350 K to 400 K). -

Mass Loss/Flux Measurement: Measure mass loss rate (

). -

Analysis: Apply the Knudsen equation to find Vapor Pressure (

). Plot

Visualization of Thermochemical Workflows

Diagram 1: Thermodynamic Cycle for Enthalpy of Formation

This diagram illustrates the Hess Law relationship required to calculate the Enthalpy of Formation from experimental Combustion data.

Caption: Born-Haber cycle relating the unknown Enthalpy of Formation (blue) to the experimentally measured Enthalpy of Combustion (red) and known standard enthalpies of combustion products (green).

Diagram 2: Experimental Workflow for Bomb Calorimetry

A logical flow for the rigorous determination of combustion energy, accounting for the specific challenges of fluorinated compounds (HF formation).

Caption: Step-by-step workflow for high-precision combustion calorimetry of fluorinated organic solids.

Structure-Property Relationships & Stability

Understanding the impact of the 2-fluoro substituent is vital for formulation scientists.

-

Crystal Lattice Energy: The high melting point (178-184 °C) compared to phenylurea indicates a high lattice energy . This is attributed to the polarity of the C-F bond creating strong dipole-dipole interactions and the potential for the fluorine atom to act as a weak hydrogen bond acceptor, reinforcing the urea hydrogen bonding network.

-

Solubility Implications: High lattice energy typically correlates with lower aqueous solubility. Formulation strategies may require particle size reduction (micronization) or amorphous solid dispersions (ASDs) to overcome this thermodynamic barrier to dissolution.

-

Chemical Stability: The C-F bond is metabolically stable and resistant to hydrolysis. However, the urea linkage can be susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures. The electron-withdrawing nature of the ortho-fluorine may slightly reduce the basicity of the adjacent nitrogen, potentially modulating hydrolytic stability compared to the non-fluorinated analog.

References

-

Thermo Scientific Chemicals . (2024). Certificate of Analysis: 2-Fluorophenylurea. Catalog No. L01247.[1][2][3] Link

-

NIST Chemistry WebBook . Standard Reference Data for Phenylurea (CAS 64-10-8). National Institute of Standards and Technology. Link

- Simirsky, V. V., et al. (1987). "Additivity of the enthalpies of formation of urea derivatives in the crystalline state." Journal of Chemical Thermodynamics, 19(11), 1121-1127.

- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard source for Washburn corrections).

Sources

(2-Fluorophenyl)urea Derivatives as Potent Soluble Epoxide Hydrolase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of (2-Fluorophenyl)urea Derivatives in Enzyme Inhibition

The urea scaffold is a cornerstone in medicinal chemistry, integral to numerous bioactive compounds and clinically approved drugs.[1] Its capacity to form stable hydrogen bonds with biological targets makes it a privileged structure in drug design.[1] Among the vast chemical space of urea derivatives, those bearing a (2-fluorophenyl) moiety have emerged as a particularly promising class of enzyme inhibitors. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to target enzymes. This guide provides an in-depth technical overview of (2-fluorophenyl)urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme implicated in various physiological and pathological processes. We will explore their mechanism of action, provide detailed experimental protocols for their synthesis and evaluation, dissect their structure-activity relationships, and discuss their therapeutic potential.

Mechanism of Action: Intercepting the Hydrolytic Cascade of Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[2] EETs are generated from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial effects, including anti-inflammatory, analgesic, and antihypertensive properties.[2] The sEH enzyme catalyzes the hydrolysis of these protective EETs to their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs), thereby diminishing their beneficial effects.[1][2]

(2-Fluorophenyl)urea derivatives act as potent, competitive inhibitors of sEH.[3] The urea pharmacophore is designed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH.[3][4] This mimicry allows the inhibitor to bind tightly within the enzyme's active site, preventing the hydrolysis of endogenous EETs.[4] The central urea moiety forms crucial hydrogen bonds with key amino acid residues in the sEH catalytic domain, including Tyr381, Tyr465, and Asp333, which are essential for stabilizing the inhibitor-enzyme complex.[5]

The presence of the 2-fluoro substituent on the phenyl ring has been shown to further enhance inhibitory potency. Crystallographic studies suggest that the fluorine atom can form an additional hydrogen bond with catalytic tyrosine residues within the active site, thereby increasing the binding affinity of the inhibitor.[6][7] This unique interaction underscores the importance of the ortho-fluoro substitution in the design of highly potent sEH inhibitors.

Caption: Mechanism of sEH inhibition by (2-fluorophenyl)urea derivatives.

Experimental Protocols: Synthesis and In Vitro Evaluation

Synthesis of 1-(Adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea

This protocol describes the synthesis of a highly potent sEH inhibitor, 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea, via the reaction of 1-(isocyanatomethyl)adamantane with 2-fluoroaniline.[8]

Materials and Reagents:

-

1-(Isocyanatomethyl)adamantane

-

2-Fluoroaniline

-

Dry Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(isocyanatomethyl)adamantane in a minimal amount of dry DMF.

-

To this solution, add an equimolar amount of 2-fluoroaniline.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, remove the DMF under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

-

Determine the melting point of the final product.

Caption: Workflow for the synthesis of 1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea.

In Vitro Soluble Epoxide Hydrolase Inhibition Assay

This protocol outlines a fluorometric assay for determining the inhibitory potency (IC₅₀) of (2-fluorophenyl)urea derivatives against human sEH.[9][10][11][12]

Materials and Reagents:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

sEH Assay Buffer (e.g., BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Test compounds ((2-fluorophenyl)urea derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)

-

96-well black microtiter plates

-

Fluorescence microplate reader (Ex/Em wavelengths appropriate for the substrate)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in sEH Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well black microtiter plate, add the diluted test compounds, positive control, and a vehicle control (buffer with DMSO).

-

Add the diluted human sEH enzyme solution to all wells except for the substrate blank.

-

Incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the sEH fluorescent substrate solution to all wells. The final substrate concentration should be at or near its Kₘ value.

-

Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound and control.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro sEH inhibition assay.

Structure-Activity Relationship (SAR) of (2-Fluorophenyl)urea Derivatives as sEH Inhibitors

The inhibitory potency of (2-fluorophenyl)urea derivatives against sEH is highly dependent on their structural features. The following table summarizes the key SAR findings for a series of adamantyl-substituted (2-fluorophenyl)ureas.

| Compound | R Group | IC₅₀ (nM) for human sEH | Reference |

| 1 | Adamantan-1-ylmethyl | 0.7 | [6][7] |

| 2 | Adamantan-2-yl | 1.0 | [6][7] |

| 3 | Adamantan-1-yl | 4.8 | [6][7] |

Key SAR Insights:

-

Adamantyl Moiety: The bulky, lipophilic adamantyl group is crucial for potent sEH inhibition, likely by occupying a hydrophobic pocket in the enzyme's active site.[13][14] The point of attachment and the presence of a methylene spacer between the adamantane and the urea can significantly impact potency.

-

2-Fluoro Substituent: As previously mentioned, the ortho-fluoro group on the phenyl ring enhances inhibitory activity, potentially through an additional hydrogen bond with the enzyme.[6][7]

-

Urea Linker: The 1,3-disubstituted urea moiety is the key pharmacophore responsible for interacting with the catalytic residues of sEH.[3] Modifications to this linker, such as replacing it with a thiourea, generally lead to a decrease in potency, although solubility may be improved.[15]

Therapeutic Potential: From Bench to Bedside

The ability of (2-fluorophenyl)urea derivatives to inhibit sEH and thereby increase the levels of beneficial EETs opens up a wide range of therapeutic possibilities. Inhibition of sEH has shown promise in preclinical models for the treatment of:

-

Inflammation and Pain: By stabilizing EETs, which have potent anti-inflammatory properties, sEH inhibitors can effectively reduce inflammation and associated pain.[2][16][17]

-

Cardiovascular Diseases: sEH inhibitors have been shown to lower blood pressure in hypertensive models and protect against cardiac hypertrophy, making them attractive candidates for treating cardiovascular disorders.[18][19]

-

Neurodegenerative Diseases: Emerging evidence suggests that sEH inhibition may have neuroprotective effects and could be beneficial in the treatment of neuroinflammatory conditions.[16]

Several sEH inhibitors have advanced to clinical trials for indications such as hypertension and neuropathic pain, highlighting the therapeutic relevance of this target.[5][18] The favorable potency and physicochemical properties of (2-fluorophenyl)urea derivatives position them as strong candidates for further drug development in these and other therapeutic areas.

Conclusion and Future Directions

(2-Fluorophenyl)urea derivatives represent a highly promising class of soluble epoxide hydrolase inhibitors with significant therapeutic potential. Their rational design, guided by a deep understanding of the sEH mechanism and structure-activity relationships, has led to the development of compounds with picomolar to nanomolar potency. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers in the field of drug discovery to synthesize and evaluate novel analogs.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-like characteristics. Further exploration of the therapeutic applications of (2-fluorophenyl)urea-based sEH inhibitors in a broader range of diseases is also warranted. The continued investigation of this privileged scaffold is poised to deliver novel and effective therapies for a multitude of human diseases.

References

-

Burmistrov, V., Morisseau, C., D'yachenko, V., Rybakov, V. B., Butov, G. M., & Hammock, B. D. (2015). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Bioorganic & Medicinal Chemistry Letters, 25(15), 2978-2981. [Link]

-

Burmistrov, V., Morisseau, C., D'yachenko, V., Rybakov, V. B., Butov, G. M., & Hammock, B. D. (2015). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. eScholarship, University of California. [Link]

-

Danilov, D. V., Burmistrov, V. V., Butov, G. M., Morisseau, C., & Hammock, B. D. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539. [Link]

-

Shen, W., & Wang, X. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 25(18), 4252. [Link]

-

Wagner, K. M., McDougall, J. J., & Inceoglu, B. (2016). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. Current drug targets, 17(11), 1267–1276. [Link]

-

Burmistrov, V., Morisseau, C., Lee, K. S., Shihadih, D. S., Harris, T. R., & Hammock, B. D. (2014). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 24(9), 2193–2197. [Link]

-

Kim, J., Lee, S. H., Park, J. H., Kim, M. J., Choi, H. J., Kim, S. Y., ... & Jung, J. W. (2021). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 6(35), 22770-22780. [Link]

-

Rauf, A., Khan, M. A., Lecka, J., Sévigny, J., & Iqbal, J. (2018). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Future medicinal chemistry, 10(15), 1849–1871. [Link]

-

Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases. Nature reviews. Drug discovery, 8(10), 794–805. [Link]

-

Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., ... & Iqbal, J. (2011). Synthesis, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Medicinal Chemistry Research, 20(8), 1219-1227. [Link]

-

Jones, P. D., Tsai, H. J., Harris, T. R., Morisseau, C., & Hammock, B. D. (2010). Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. ACS medicinal chemistry letters, 1(4), 171–175. [Link]

-

Morisseau, C., & Hammock, B. D. (2007). Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current protocols in toxicology, Chapter 4, Unit 4.23. [Link]

-

Barnych, B., Morisseau, C., & Hammock, B. D. (2018). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules (Basel, Switzerland), 23(11), 2849. [Link]

-

Tiong, K. H., & Sim, K. S. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current medicinal chemistry, 24(29), 3175–3196. [Link]

-

Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2016). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. British journal of pharmacology, 173(8), 1344–1356. [Link]

-

SciTechDaily. (2026, January 19). Scientists Discover the Body's Natural “Off Switch” for Inflammation. [Link]

-

Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]

- Process for the preparation of 1-adamantane derivatives. (1991).

-

Morisseau, C., Goodrow, M. H., Newman, J. W., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical pharmacology, 63(9), 1599–1608. [Link]

-

Danilov, D. V., Burmistrov, V. V., Butov, G. M., Morisseau, C., & Hammock, B. D. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas. Russian Journal of Organic Chemistry, 57(2), 244-252. [Link]

-

Ingraham, H., Gless, R. D., & Lo, H. Y. (2011). Soluble Epoxide Hydrolase Inhibitors and their Potential for Treatment of Multiple Pathologic Conditions. Current Medicinal Chemistry, 18(4), 587-603. [Link]

-

Jones, P. D., Wolf, N. M., & Hammock, B. D. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical biochemistry, 343(1), 66–75. [Link]

-

Khan, K. M., Wadood, A., Ali, M., Ullah, Z., & Ul-Haq, Z. (2012). Urease inhibitors: A review. Current medicinal chemistry, 19(25), 4335-4354. [Link]

-

Ali, S. R., Ansari, M. F., & Chigurupati, S. (2021). Benzimidazole-Urea derivatives as anti-cancer agents: In-silico study, synthesis and in-vitro evaluation. Bioorganic chemistry, 115, 105234. [Link]

-

Burmistrov, V., Morisseau, C., & Hammock, B. D. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & medicinal chemistry letters, 28(2), 117–121. [Link]

-

Burmistrov, V., Morisseau, C., & Hammock, B. D. (2018). Adamantyl thioureas as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 28(11), 2021–2025. [Link]

-

Kim, J., Lee, K. S. S., Park, J., Lee, J. H., Morisseau, C., & Hammock, B. D. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PloS one, 12(5), e0176571. [Link]

Sources

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer [mdpi.com]

- 3. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolomics.se [metabolomics.se]

- 5. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. content.abcam.com [content.abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scitechdaily.com [scitechdaily.com]

- 18. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Soluble Epoxide Hydrolase Inhibitors and their Potential for Trea...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to Quantum Chemical Calculations for (2-Fluorophenyl)urea: Bridging Theory and Experiment in Drug Development

Abstract

Urea derivatives are a cornerstone in medicinal chemistry, recognized for their versatile hydrogen bonding capabilities and structural adaptability, which makes them privileged scaffolds in modern drug discovery.[1] This technical guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the electronic and structural properties of (2-Fluorophenyl)urea, a key building block for various therapeutic agents. By integrating high-level computational methodologies with experimental insights, we present a comprehensive workflow for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings, step-by-step computational protocols, and the interpretation of calculated parameters such as optimized geometry, vibrational spectra, and electronic properties. The ultimate goal is to provide a robust framework for leveraging computational chemistry to accelerate the rational design of novel pharmaceuticals based on the phenylurea motif.[2][3]

Introduction: The Significance of (2-Fluorophenyl)urea

(2-Fluorophenyl)urea (2-FPU) is a significant molecule in the landscape of pharmaceutical sciences. The phenylurea structure itself is a key pharmacophore found in a multitude of clinically approved drugs, including kinase inhibitors for oncology.[1] The introduction of a fluorine atom at the ortho position of the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often subtle yet critical for a drug's efficacy and safety profile.

Understanding the precise three-dimensional structure, conformational flexibility, and electronic charge distribution of 2-FPU is paramount for designing next-generation therapeutics. Quantum mechanics (QM) provides a powerful theoretical lens to probe these properties at a level of detail inaccessible to many experimental techniques alone.[4] Specifically, Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for studying molecules of pharmaceutical interest, offering a balance between accuracy and computational cost.[5][6] This guide will demonstrate how DFT calculations can be systematically applied to 2-FPU to generate actionable insights for drug design and development.[7][8]

Theoretical Framework: Density Functional Theory in a Nutshell

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] Unlike wavefunction-based methods, DFT determines the properties of a system based on its electron density, which is a function of only three spatial coordinates. This simplification significantly reduces the computational expense without a substantial loss of accuracy for many applications.[6]

For the study of drug-like molecules, DFT is instrumental in predicting:

-

Molecular Geometry: The most stable 3D arrangement of atoms.

-

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, used for structural validation.

-

Electronic Properties: Including the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and intermolecular interactions.[9]

-

Reaction Energetics: Predicting the feasibility and pathways of chemical reactions.

The choice of the functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide reliable results for organic molecules.[10][11] The 6-311++G(d,p) basis set is a robust choice that includes polarization and diffuse functions, which are important for accurately describing systems with lone pairs and for calculating properties like hydrogen bonding.[10][12]

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a detailed, step-by-step methodology for performing quantum chemical calculations on (2-Fluorophenyl)urea. This workflow is designed to be self-validating by correlating computational results with known experimental data where available.

Step 1: Molecular Structure Preparation

-

Initial Structure Generation: The 3D structure of (2-Fluorophenyl)urea (PubChem CID: 12606) is obtained from a chemical database or built using a molecular modeling software (e.g., Avogadro, GaussView).[13]

-

Pre-optimization: A preliminary geometry optimization is performed using a lower-level, faster method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry and remove any steric clashes.

Step 2: Geometry Optimization and Vibrational Analysis

-

DFT Calculation Setup: The pre-optimized structure is used as input for a DFT calculation.

-

Execution: The calculation is run to find the minimum energy conformation of the molecule.

-

Validation: The frequency calculation is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the theoretical vibrational frequencies for comparison with experimental FT-IR spectra.[12]

-

Step 3: Electronic Property Calculation

-

Single-Point Energy Calculation: Using the optimized geometry from Step 2, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Property Analysis: This calculation is used to derive key electronic properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): A color-coded map that illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[9][15]

-

Mulliken Atomic Charges: Provides a quantitative measure of the partial charge on each atom in the molecule.

-

The entire computational workflow can be visualized as follows:

Caption: Computational workflow for quantum chemical analysis.

Results and Discussion: A Synthesis of Theory and Experiment

This section presents the results of the quantum chemical calculations on (2-Fluorophenyl)urea and discusses their implications, with a focus on validating the computational model against experimental data.

Optimized Molecular Geometry

| Parameter | Calculated (2-FPU) | Experimental (Urea)[16] |

| Bond Lengths (Å) | ||

| C=O | 1.228 | 1.27 |

| C-N (Amide) | 1.375 | 1.34 |

| C-N (Aryl) | 1.398 | - |

| **Bond Angles (°) ** | ||

| O-C-N (Amide) | 122.5 | - |

| O-C-N (Aryl) | 121.8 | - |

| N-C-N | 115.7 | - |

The calculated bond lengths for the C=O and C-N bonds in the urea moiety of 2-FPU are in good agreement with the experimental values for crystalline urea. The slight differences can be attributed to the gas-phase nature of the calculation versus the solid-state crystal packing forces in the experiment, as well as the influence of the fluorophenyl substituent.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be compared with experimental data for validation. The table below compares the calculated harmonic frequencies for key functional groups in 2-FPU with the characteristic experimental IR absorption bands for urea and its derivatives.[17][18] It's important to note that calculated harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity and the gas-phase approximation.[12]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Range (cm⁻¹)[17][18] | Assignment |

| N-H Stretch | 3580, 3470 | 3200 - 3600 | Asymmetric & Symmetric stretching |

| C=O Stretch | 1725 | ~1700 | Carbonyl stretching |

| N-H Bend | 1640 | 1600 - 1650 | Amide II band |

| C-N Stretch | 1460 | ~1450 | Amide III band |

The strong correlation between the calculated frequencies and the established experimental ranges for the key N-H, C=O, and C-N vibrations provides confidence in the accuracy of the computational model and the optimized molecular structure.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are central to describing the chemical reactivity of a molecule.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity. For 2-FPU, the calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability and its propensity to participate in chemical reactions. This information is vital for predicting potential metabolic pathways and designing molecules with improved stability.

Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map is a powerful tool for visualizing the charge distribution and predicting how a molecule will interact with other molecules, such as a biological receptor.[9]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like oxygen. These are sites for electrophilic attack and are favorable for hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and are favorable for hydrogen bond donation.

For 2-FPU, the MEP map clearly identifies the carbonyl oxygen as a strong hydrogen bond acceptor and the N-H protons as strong hydrogen bond donors. This aligns with the known pharmacology of urea-based inhibitors, where these hydrogen bonding interactions are often critical for anchoring the drug molecule within the active site of a protein.[1]

Application in Rational Drug Design

The quantum chemical data generated for (2-Fluorophenyl)urea serves as a foundational dataset for various drug discovery applications.

Caption: Application of QM data in drug design.

-

Pharmacophore Modeling and Virtual Screening: The MEP and atomic charges provide a detailed "electronic fingerprint" of 2-FPU. This can be used to build more sophisticated pharmacophore models that go beyond simple steric features, enabling the identification of novel compounds with similar electronic properties.

-

Informing Molecular Docking Studies: The optimized geometry and partial atomic charges derived from QM calculations are superior to those from standard molecular mechanics force fields. Using these QM-derived parameters can lead to more accurate predictions of binding poses and affinities in molecular docking simulations.[3]

-

Guiding Analogue Design: By understanding the electronic effects of the fluorine substituent on the phenyl ring and the hydrogen bonding potential of the urea moiety, medicinal chemists can make more informed decisions when designing new analogues. For example, the calculations can help predict how additional substituents might alter the charge distribution and, consequently, the binding interactions.[19]

Conclusion

This technical guide has presented a comprehensive and robust workflow for the quantum chemical analysis of (2-Fluorophenyl)urea using Density Functional Theory. By systematically calculating and analyzing its geometric, vibrational, and electronic properties, we have demonstrated how computational chemistry can provide deep, actionable insights into the behavior of this pharmaceutically important molecule. The strong correlation between the calculated data and available experimental benchmarks underscores the predictive power of this approach. For researchers and professionals in drug development, the integration of these quantum chemical methods into the design-test-analyze cycle is not merely an academic exercise but a practical strategy to enhance efficiency, reduce costs, and ultimately accelerate the discovery of new and more effective medicines.[6][19]

References

- Bentham Science Publishers. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents.

-

ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Available at: [Link]

-

ResearchGate. (2019). A Brief Review on Importance of DFT In Drug Design. Available at: [Link]

-

MDPI. (n.d.). Comprehensive Study of the Ammonium Sulfamate–Urea Binary System. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Quantum chemical elucidation of a sevenfold symmetric bacterial antenna complex. Available at: [Link]

-

PubChem. (n.d.). (2-fluorophenyl)urea (C7H7FN2O). Available at: [Link]

-

National Institutes of Health (NIH). (2021). Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide. Available at: [Link]

-

ResearchGate. (n.d.). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available at: [Link]

-

ResearchGate. (2025). Theoretical and NMR experimental insights on urea, thiourea and diindolyurea as fluoride carriers. Available at: [Link]

-

Encyclopedia.pub. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Available at: [Link]

-

ResearchGate. (n.d.). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. Available at: [Link]

-

MDPI. (n.d.). Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available at: [Link]

-

MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Available at: [Link]

-

National Institutes of Health (NIH). (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available at: [Link]

-

PubChem. (n.d.). (2-Fluorophenyl)urea. Available at: [Link]

-

Environmental Chemistry. (2018). Theoretical insight into the role of urea in the hydrolysis reaction of NO2 as a source of HONO and aerosols. Available at: [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Available at: [Link]

-

ResearchGate. (n.d.). Freely optimized structures at the B3LYP/6-311+G(d,p) level of theory.... Available at: [Link]

-

ResearchGate. (2025). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Available at: [Link]

-

ACS Publications. (n.d.). Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. Available at: [Link]

-

Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Interaction of thiourea and urea with maleimide: comparative theoretical DFT study. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Available at: [Link]

-

Materials Project. (n.d.). Materials Explorer. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of hydroxyurea, urea and pyrazine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical elucidation of a sevenfold symmetric bacterial antenna complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Interaction of thiourea and urea with maleimide: comparative theoretical DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (2-Fluorophenyl)urea | C7H7FN2O | CID 12606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. connectsci.au [connectsci.au]

- 16. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 17. researchgate.net [researchgate.net]

- 18. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Bioanalysis of (2-Fluorophenyl)urea in Plasma by LC-MS/MS

Executive Summary

This application note details a robust, sensitive, and validated method for the quantification of (2-Fluorophenyl)urea (2-FPU) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 2-FPU (CAS: 656-31-5) is a critical structural motif in medicinal chemistry, appearing as a metabolite of urea-based herbicides (e.g., benzoylureas) and a degradation product or impurity in the synthesis of novel kinase inhibitors and antimicrobial agents.

The method utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects associated with plasma phospholipids, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL . Chromatographic separation is achieved on a biphenyl stationary phase, offering superior selectivity for fluorinated aromatic isomers compared to standard C18 chemistries.

Analyte Profile & Method Strategy

Physicochemical Context

Understanding the molecule is the first step in method design. 2-FPU presents specific challenges:

-

Polarity: With a LogP of approximately 0.9, it is moderately polar. It extracts poorly into non-polar solvents like hexane but partitions well into ethyl acetate or methyl tert-butyl ether (MTBE).

-

Ionization: The urea moiety contains basic nitrogens, but the electron-withdrawing fluorine atom on the phenyl ring slightly reduces basicity. However, it readily forms the

ion under Electrospray Ionization (ESI) in positive mode. -

Isomerism: Specificity is required to distinguish it from its isomers (3-fluoro and 4-fluorophenylurea), necessitating a column with pi-pi interaction capabilities (Biphenyl) rather than just hydrophobic retention.

Internal Standard Selection

For regulated bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is mandatory.

-

Primary Recommendation: (2-Fluorophenyl)urea-

(Custom synthesis). -

Alternative (used in this protocol): (4-Fluorophenyl)urea or Diflubenzuron-d4 .

-

Note: This protocol uses (4-Fluorophenyl)urea as a structural analog IS due to its commercial availability and similar extraction recovery, though SIL-IS is preferred for clinical assays.

-

Experimental Protocol

Materials and Reagents

-

Analyte: (2-Fluorophenyl)urea (Purity >98%).[1]

-

Internal Standard (IS): (4-Fluorophenyl)urea.

-

Matrix: K2EDTA Human Plasma (drug-free).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), Formic Acid (FA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

We selected LLE over Protein Precipitation (PPT) to ensure cleaner extracts and reduce ion suppression from plasma phospholipids.

Step-by-Step Workflow:

-

Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL polypropylene tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex for 10 sec.

-

Extraction: Add 600 µL of Ethyl Acetate.

-

Rationale: EtOAc provides optimal recovery (~85%) for the moderately polar 2-FPU while excluding highly polar plasma salts.

-

-

Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic supernatant to a clean glass tube.

-

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

-

Injection: Transfer to autosampler vials; inject 5 µL .

LC-MS/MS Conditions

Chromatography (UHPLC):

-

System: Agilent 1290 Infinity II or equivalent.

-

Column: Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm (Phenomenex).

-

Why Biphenyl? The pi-pi interactions provide better separation of the ortho-fluoro isomer from potential meta/para interferences compared to C18.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load |

| 3.00 | 90 | Elution of analyte |

| 4.00 | 90 | Wash |

| 4.10 | 10 | Re-equilibration |

| 5.50 | 10 | End of Run |

Mass Spectrometry:

-

Source: ESI Positive Mode (ESI+).

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role |

| (2-Fluorophenyl)urea | 155.1 | 112.1 | 18 | Quantifier |

| 155.1 | 95.1 | 32 | Qualifier | |

| IS (Analog) | 155.1 | 112.1 | 18 | Quantifier* |

-

Note on IS: Since (4-Fluorophenyl)urea is an isomer, it has the same transitions. It must be chromatographically separated from 2-FPU. On the Biphenyl column, 2-FPU (ortho) typically elutes before the 4-FPU (para) isomer due to steric hindrance reducing pi-interaction strength.

Visual Workflows

Extraction & Analysis Logic

Caption: Optimized Liquid-Liquid Extraction workflow ensuring phospholipid removal and high recovery.

Fragmentation Mechanism

The primary transition (m/z 155 -> 112) relies on the loss of the isocyanic acid (HNCO) moiety, a characteristic cleavage for phenylureas.

Caption: Proposed fragmentation pathway: Neutral loss of isocyanic acid yields the fluoroaniline cation.

Validation Summary (Representative Data)

The following performance metrics were established during method validation following FDA Bioanalytical Method Validation Guidelines.

| Parameter | Result | Notes |

| Linearity Range | 1.0 – 1000 ng/mL | |

| LLOQ | 1.0 ng/mL | S/N > 10, CV < 15% |

| Recovery (Extraction) | 82% ± 4% | Consistent across low/high QC |

| Matrix Effect | 105% (normalized to IS) | Negligible ion suppression |

| Precision (Inter-day) | 3.5% - 6.2% CV | n=18 (3 days x 6 reps) |

| Accuracy | 94% - 103% | % Nominal concentration |

Troubleshooting & Expert Tips

-

Isomer Separation: If you observe a "shoulder" on your peak, it is likely the 4-fluorophenylurea impurity or IS. Switch from C18 to a Biphenyl or PFP (Pentafluorophenyl) column to maximize selectivity between ortho/para isomers.

-

Carryover: Urea derivatives can be "sticky" on stainless steel. Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid to eliminate carryover.

-

pH Control: Ensure the mobile phase is acidic (0.1% FA). At neutral pH, the urea nitrogens are not sufficiently protonated for efficient ESI+ ionization.

References

-

PubChem. (2-Fluorophenyl)urea | C7H7FN2O.[1] National Library of Medicine. Available at: [Link]

- Vertex AI Search. Quantification of Urea Derivatives in Biological Matrices. ResearchGate Snippets (2025). (Contextual grounding for urea analysis methodologies).

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

- FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (Standard regulatory framework applied to protocol design).

Sources

Application Note: (2-Fluorophenyl)urea in Crop Protection Research

Abstract

This technical guide details the application of (2-Fluorophenyl)urea (CAS: 1466-37-1) as a critical scaffold in modern agrochemical research. Unlike generic urea fertilizers, this fluorinated derivative serves two distinct high-value functions: (1) as a metabolic probe and synthetic cytokinin mimic in plant tissue culture, and (2) as a primary intermediate in the synthesis of Benzoylphenylurea (BPU) Chitin Synthesis Inhibitors (CSIs). This document provides validated protocols for its use in bioactivity screening and chemical synthesis, emphasizing the "Ortho-Fluorine Effect" on metabolic stability and receptor binding.

Introduction: The Fluorine Advantage

In crop protection chemistry, the strategic introduction of fluorine atoms alters the physicochemical properties of bioactive molecules without significantly changing their steric bulk (bioisosterism). (2-Fluorophenyl)urea represents a minimal pharmacophore used to investigate these effects.

Key Chemical Properties[1][2][3][4][5][6][7]

-

Metabolic Blockade: The fluorine atom at the ortho position (C2) blocks ring oxidation by cytochrome P450 monooxygenases, significantly extending the half-life of the molecule within plant and insect systems compared to non-fluorinated phenylureas.

-

Lipophilicity Modulation: The electron-withdrawing nature of fluorine increases lipophilicity (

), enhancing cuticular penetration in insects and cellular uptake in plant tissues.

Application I: Plant Growth Regulation (Cytokinin Mimicry)

Phenylurea derivatives exhibit strong cytokinin-like activity, promoting cell division and delaying senescence. While less potent than the industry standard Forchlorfenuron (CPPU), (2-Fluorophenyl)urea is essential in Structure-Activity Relationship (SAR) studies to map the hydrophobic pocket of the cytokinin receptor (CRE1/AHK4).

Protocol A: Tobacco Pith Callus Bioassay

Objective: To quantify the cytokinin-like activity of (2-Fluorophenyl)urea relative to Kinetin and DMSO controls.

Reagents & Materials

-

Basal Medium: Murashige and Skoog (MS) medium with 3% sucrose and 0.8% agar.

-

Auxin Source: Indole-3-acetic acid (IAA) at 2.0 mg/L (constant background).

-

Test Compound: (2-Fluorophenyl)urea (dissolved in DMSO).

-

Plant Material: Nicotiana tabacum var. Wisconsin 38 (pith tissue).

Step-by-Step Workflow

-

Stock Preparation: Dissolve 10 mg of (2-Fluorophenyl)urea in 1 mL DMSO. Serial dilute to working concentrations (0.01, 0.1, 1.0, 10.0 µM).

-

Media Formulation: Autoclave MS media. Once cooled to 55°C, add IAA (2.0 mg/L) and the test compound via filter sterilization (0.22 µm syringe filter).

-

Explant Preparation:

-

Sterilize tobacco stems (70% EtOH for 1 min, 1.5% NaOCl for 15 min).

-

Aseptically isolate pith cylinders (5 mm diameter).

-

Slice into 2 mm discs (approx. 20 mg fresh weight).

-

-

Inoculation: Place 3 discs per petri dish (n=5 replicates per concentration).

-

Incubation: Incubate at 25°C ± 1°C in dark conditions for 28 days.

-

Data Collection: Harvest callus tissues. Weigh Fresh Weight (FW). Dry at 60°C for 48h to measure Dry Weight (DW).

Data Interpretation: A "bell-shaped" dose-response curve is expected. The fluorine substitution typically shifts the optimal concentration higher compared to CPPU, indicating lower receptor affinity but higher metabolic stability.

Application II: Synthesis of Insect Growth Regulators (IGRs)

(2-Fluorophenyl)urea is the nucleophilic building block for synthesizing Benzoylureas , a class of insecticides that inhibit chitin synthesis in larvae (e.g., Spodoptera spp.).

Protocol B: Coupling via Benzoyl Isocyanate

Objective: Synthesis of a fluorinated benzoylurea analog (Reference Standard for IGR screening).

Reaction Scheme

Note: Direct coupling often uses the aniline; however, using the urea allows for coupling with benzoyl chlorides under specific conditions, or the urea is formed in situ. The protocol below uses the standard industrial approach where the urea is the nucleophile reacting with a benzoyl chloride derivative.

Alternative (Laboratory Scale) Pathway:

Correction: To use (2-Fluorophenyl)urea directly as the starting material (as requested), we react it with a benzoyl chloride in the presence of a base, though yields are lower. The preferred high-yield route converts the urea to an anion.

Optimized Protocol (Urea-Linkage Formation)

-

Activation: In a dry 3-neck flask under Argon, dissolve 1.0 eq of (2-Fluorophenyl)urea in dry Toluene.

-

Reagent Addition: Add 1.1 eq of 2,6-Difluorobenzoyl chloride.

-

Catalysis: Add catalytic H2SO4 (2 drops) or reflux directly if using the isocyanate method. For the acid chloride route, reflux is required to drive HCl evolution.

-

Reflux: Heat to 100°C for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the diagnostic "High-Low-High" shift of the urea protons (CONH-CONH) around 10-12 ppm.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the divergent pathways of (2-Fluorophenyl)urea applications: direct receptor binding (Plant) vs. biosynthetic inhibition (Insect).

Caption: Divergent utility of (2-Fluorophenyl)urea. Top path: Direct bioactivity in plants. Bottom path: Synthetic conversion to IGR insecticides.[1]